molecular formula C12H11ClN2O2 B1363377 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 401827-60-9

2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1363377
M. Wt: 250.68 g/mol
InChI Key: AZKBUZDJCBEAKJ-UHFFFAOYSA-N
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Description

“2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” is a specialty product used for proteomics research . It has a molecular formula of C12H11ClN2O2 and a molecular weight of 250.69 .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” is represented by the formula C12H11ClN2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” include a melting point of 256 °C, a predicted boiling point of 391.2±30.0 °C, and a predicted density of 1.262±0.06 g/cm3 .

Scientific Research Applications

Molecular Interaction Modeling

A study investigated the molecular interactions of pyrazole derivatives, including 5-(3,5-dimethyl-1H-pyrazol-1-yl) 1,3-benzoic acid, against bacterial DNA gyrase. Synthesized pyrazole derivatives were tested for antimicrobial activities against various bacterial and fungal strains, showing agreement with docking results (Shubhangi et al., 2019).

Metallomacrocyclic Complex Synthesis

Research on new 3,5-dimethylpyrazolic hybrid ligands included the synthesis of complexes with palladium(II), utilizing derivatives like 1,3-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene. These complexes were characterized to understand their structural and electronic properties (Guerrero et al., 2008).

Optical Nonlinearity Studies

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds related to 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid, were synthesized and studied for their optical nonlinearity, showing potential for optical limiting applications (Chandrakantha et al., 2013).

Crystal Structure Analysis

The crystal structure of a compound containing 3,5-dimethylpyrazole was analyzed, revealing how components like 2-hydroxy-5-(phenyldiazenyl)benzoic acid interact in the crystal, forming clusters stabilized by various hydrogen bonds (Xu et al., 2011).

Non-Classical Transformation in Organic Chemistry

A study on the transformation of benzendiazonium hydrogen sulfates, including compounds related to 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylbenzamide, revealed insights into non-classical reactions and product formation in organic synthesis (Maggio et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “2-Chlorobenzoic acid”, indicates that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-5-8(2)15(14-7)9-3-4-11(13)10(6-9)12(16)17/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKBUZDJCBEAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355582
Record name 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

CAS RN

401827-60-9
Record name 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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